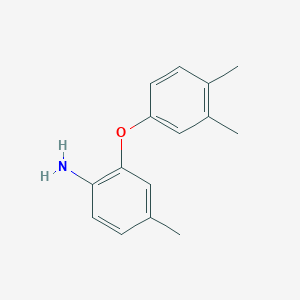
2-(3,4-Dimethylphenoxy)-4-methylaniline
描述
2-(3,4-Dimethylphenoxy)-4-methylaniline, or 2-DPM, is an aniline derivative with a wide range of applications in scientific research and industrial processes. It is a colorless, solid compound with a molecular weight of 195.28 g/mol and a melting point of 53-54°C. 2-DPM is a versatile compound, with uses in organic synthesis, polymer chemistry, and pharmaceutical research.
科学研究应用
2-DPM is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes and pigments. 2-DPM is also used in the synthesis of organic compounds, such as esters and amines.
作用机制
2-DPM acts as an intermediate in the synthesis of a variety of compounds. It is an aniline derivative, and its molecular structure allows it to react with other compounds to form new compounds. It is also capable of undergoing dehydrogenation and oxidation reactions, which are important in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-DPM has not been found to have any direct biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any biological systems.
实验室实验的优点和局限性
2-DPM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 2-DPM is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
未来方向
There are several potential future directions for the use of 2-DPM. It could be used in the synthesis of new pharmaceuticals, polymers, and organic compounds. It could also be used in the synthesis of new dyes and pigments. In addition, it could be studied further to determine its potential applications in biochemistry and physiology. Finally, it could be studied further to determine its potential as a catalyst in organic synthesis.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-14(16)15(8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSVJJARVXNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



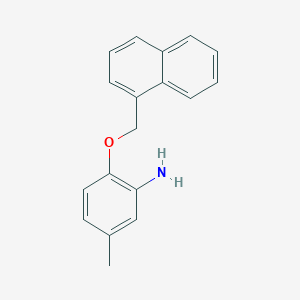
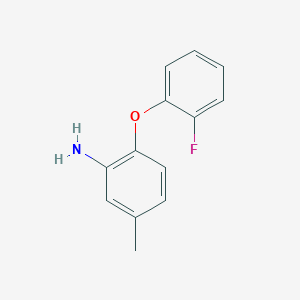





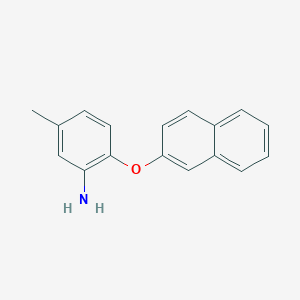
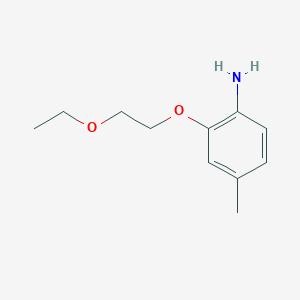



![2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline](/img/structure/B3171616.png)
